molecular formula C16H12F3N3O2S B2875152 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide CAS No. 946250-31-3

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2875152
CAS No.: 946250-31-3
M. Wt: 367.35
InChI Key: JMTUYMCPIPRKKM-UHFFFAOYSA-N
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Description

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide is a complex organic compound characterized by its unique thiazolopyrimidine core and a trifluoromethyl-substituted benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazolopyrimidine Core: This step often involves the cyclization of appropriate precursors such as 2-aminothiazole and a suitable diketone under acidic or basic conditions.

    Introduction of the Dimethyl Groups: Methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Attachment of the Benzamide Group: This step involves the coupling of the thiazolopyrimidine intermediate with 3-(trifluoromethyl)benzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group in the thiazolopyrimidine core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group on the benzamide can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiazolopyrimidine core.

    Reduction: Reduced forms of the thiazolopyrimidine core.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The thiazolopyrimidine core can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-methylbenzamide
  • N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-chlorobenzamide

Uniqueness

Compared to similar compounds, N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group. This group significantly alters the compound’s chemical properties, such as its reactivity and lipophilicity, making it more suitable for certain applications, particularly in medicinal chemistry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O2S/c1-8-7-25-15-20-9(2)12(14(24)22(8)15)21-13(23)10-4-3-5-11(6-10)16(17,18)19/h3-7H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTUYMCPIPRKKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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